4-[(Aminocarbonyl)amino]benzoic acid
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-[(Aminocarbonyl)amino]benzoic acid has been documented, where precursors and similar compounds are synthesized through multiple steps, including regioselective amidomethylation and protection-deprotection strategies. These methods yield compounds with distinct functionalities, demonstrating the compound's versatility in synthetic chemistry (Pascal et al., 2000).
Molecular Structure Analysis
Molecular structure and geometry optimization studies, often using spectroscopic techniques and density functional theory (DFT) calculations, reveal detailed insights into the compound's structure. These analyses include 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside theoretical methods to confirm molecular structures and investigate molecular vibrations, indicating intramolecular charge transfer and tautomerism (Kurt et al., 2011).
Chemical Reactions and Properties
4-[(Aminocarbonyl)amino]benzoic acid and its derivatives are involved in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The extent of these reactions depends on the solvent composition and the pH of the medium, demonstrating the compound's reactive nature and its potential for further chemical transformations (Baul et al., 2009).
Physical Properties Analysis
The physical properties of 4-[(Aminocarbonyl)amino]benzoic acid derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals. For example, the crystalline structure analysis provides insights into the compound's stability and reactivity (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-[(Aminocarbonyl)amino]benzoic acid, including reactivity with other compounds, functional group transformations, and participation in complex formation, are essential for its applications in synthetic and medicinal chemistry. Investigations into its reactivity patterns, interaction with metals, and potential as a building block for more complex molecules highlight the compound's chemical versatility (Shamsutdinova et al., 2020).
Scientific Research Applications
-
Synthesis of Benzamides
- Field : Organic Chemistry
- Application : 4-[(Aminocarbonyl)amino]benzoic acid is used in the synthesis of benzamide derivatives .
- Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
-
Antimicrobial and Cytotoxic Agents
- Field : Medicinal Chemistry
- Application : 4-Aminobenzoic Acid Derivatives, which include 4-[(Aminocarbonyl)amino]benzoic acid, are being studied for their potential as antimicrobial and cytotoxic agents .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not specified in the source .
properties
IUPAC Name |
4-(carbamoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVRQUHNZHBKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212385 | |
Record name | Benzoic acid, p-ureido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Aminocarbonyl)amino]benzoic acid | |
CAS RN |
6306-25-8 | |
Record name | 4-[(Aminocarbonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-ureido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6306-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6306-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-ureido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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